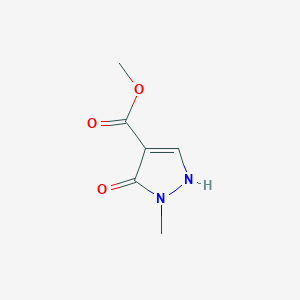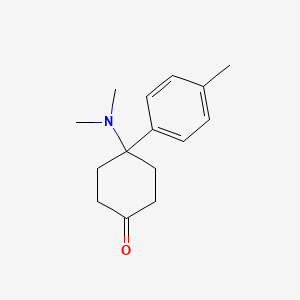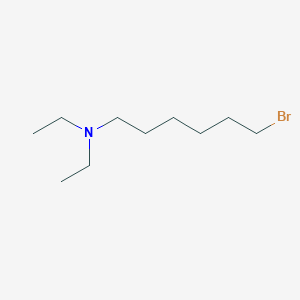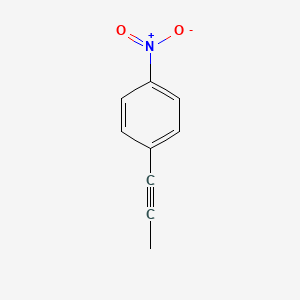
1H-Pyrazole-4-carboxylic acid, 5-hydroxy-1-methyl-, methyl ester
Overview
Description
1H-Pyrazole-4-carboxylic acid, 5-hydroxy-1-methyl-, methyl ester is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a hydroxyl group at the 5-position, a methyl group at the 1-position, and a methyl ester functional group at the 4-position
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-hydroxy-1-methyl-, methyl ester can be achieved through several routes:
-
Synthetic Routes and Reaction Conditions
- One common method involves the reaction of pyrazole with acetone to form 1-methyl-1H-pyrazole. This intermediate is then reacted with chloroalkyl carboxylic acid to yield 1-methyl-1H-pyrazole-4-carboxylic acid .
- Another method includes the esterification of 1H-pyrazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid .
-
Industrial Production Methods
- Industrial production typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
1H-Pyrazole-4-carboxylic acid, 5-hydroxy-1-methyl-, methyl ester undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
-
Common Reagents and Conditions
- Oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions.
- Reducing agents like lithium aluminum hydride for reduction reactions.
- Nucleophiles such as amines for substitution reactions.
-
Major Products Formed
- Oxidation of the hydroxyl group yields ketones or aldehydes.
- Reduction of the ester group yields alcohols.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 5-hydroxy-1-methyl-, methyl ester has several scientific research applications:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
-
Medicine
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its interactions with various biological targets.
-
Industry
- Utilized in the production of agrochemicals and other industrial chemicals.
- Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-hydroxy-1-methyl-, methyl ester involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound can interact with enzymes and receptors, modulating their activity.
- It may inhibit or activate specific signaling pathways, leading to various biological effects .
-
Pathways Involved
- The compound may affect pathways related to inflammation, microbial growth, or cellular metabolism.
- Its effects on these pathways can lead to therapeutic benefits or other biological outcomes.
Comparison with Similar Compounds
1H-Pyrazole-4-carboxylic acid, 5-hydroxy-1-methyl-, methyl ester can be compared with other similar compounds:
-
Similar Compounds
-
Uniqueness
- The presence of the hydroxyl group at the 5-position and the methyl ester functional group at the 4-position makes this compound unique.
- These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
methyl 2-methyl-3-oxo-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-5(9)4(3-7-8)6(10)11-2/h3,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPTVUKFDHIIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538356 | |
| Record name | Methyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-84-9 | |
| Record name | Methyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(2-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626324.png)





![7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B1626338.png)


